molecular formula C26H29N7O2 B6492118 5-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326906-66-4

5-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6492118
CAS No.: 1326906-66-4
M. Wt: 471.6 g/mol
InChI Key: WECVRRNQDKZNJG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one family, characterized by a fused bicyclic core structure. Its molecular architecture includes:

Synthetic routes for pyrazolo[1,5-a]pyrazine derivatives often involve multi-step protocols. For example, Zaremba et al. (2013) developed a one-pot three-step synthesis starting from pyrazole-3-carboxylic acids, involving amide formation, pyrazine ring closure, and dehydration . Functionalization at position 3 or 7 of the pyrazolo[1,5-a]pyrazine core is feasible via electrophilic substitution, as demonstrated in recent studies .

Properties

IUPAC Name

5-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-19(2)20-4-6-21(7-5-20)22-18-23-25(35)31(16-17-33(23)29-22)11-8-24(34)30-12-14-32(15-13-30)26-27-9-3-10-28-26/h3-7,9-10,16-19H,8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECVRRNQDKZNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Core Flexibility: The pyrazolo[1,5-a]pyrazinone core (target compound) offers distinct electronic properties compared to pyrazolo[3,4-d]pyrimidines or thieno-triazolo systems . For instance, the pyrazolo[1,5-a]pyrazinone’s electron-deficient nature may enhance binding to ATP-binding pockets in kinases.
  • Pyrimidinyl-piperazine substituents are conserved across kinase-targeting analogs .

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